Cas no 1368927-08-5 (5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene)

5-(2-イソシアナトエチル)-2,3-ジヒドロ-1H-インデンは、反応性の高いイソシアネート基を有する有機化合物です。この化合物は、ポリウレタンやポリ尿素合成における重要な中間体として利用され、架橋反応や高分子材料の改質に適しています。分子内に芳香環と脂環式構造を併せ持つため、得られる材料に剛性と耐熱性を付与できる点が特徴です。また、イソシアネート基の反応性を活かし、アミンやアルコール類との付加反応により、多様な誘導体を合成可能です。取り扱いには湿気を避けるなど、イソシアネート基の特性を考慮した管理が必要です。

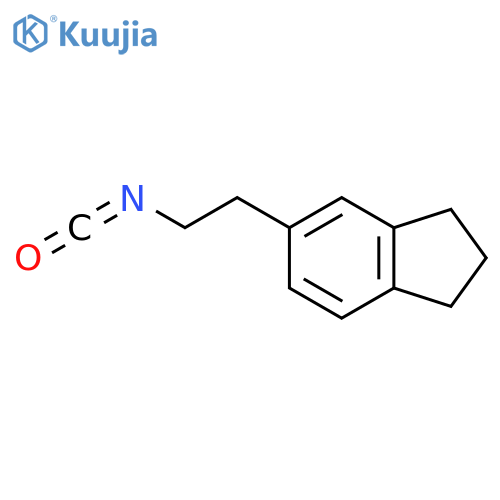

1368927-08-5 structure

商品名:5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene 化学的及び物理的性質

名前と識別子

-

- 5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene

- EN300-1865979

- 1368927-08-5

-

- インチ: 1S/C12H13NO/c14-9-13-7-6-10-4-5-11-2-1-3-12(11)8-10/h4-5,8H,1-3,6-7H2

- InChIKey: PBVKXOXBEQWBGQ-UHFFFAOYSA-N

- ほほえんだ: O=C=NCCC1C=CC2=C(C=1)CCC2

計算された属性

- せいみつぶんしりょう: 187.099714038g/mol

- どういたいしつりょう: 187.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1865979-0.05g |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |

1368927-08-5 | 0.05g |

$959.0 | 2023-09-18 | ||

| Enamine | EN300-1865979-10g |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |

1368927-08-5 | 10g |

$4914.0 | 2023-09-18 | ||

| Enamine | EN300-1865979-2.5g |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |

1368927-08-5 | 2.5g |

$2240.0 | 2023-09-18 | ||

| Enamine | EN300-1865979-0.5g |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |

1368927-08-5 | 0.5g |

$1097.0 | 2023-09-18 | ||

| Enamine | EN300-1865979-1g |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |

1368927-08-5 | 1g |

$1142.0 | 2023-09-18 | ||

| Enamine | EN300-1865979-0.25g |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |

1368927-08-5 | 0.25g |

$1051.0 | 2023-09-18 | ||

| Enamine | EN300-1865979-1.0g |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |

1368927-08-5 | 1g |

$1142.0 | 2023-05-26 | ||

| Enamine | EN300-1865979-10.0g |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |

1368927-08-5 | 10g |

$4914.0 | 2023-05-26 | ||

| Enamine | EN300-1865979-0.1g |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |

1368927-08-5 | 0.1g |

$1005.0 | 2023-09-18 | ||

| Enamine | EN300-1865979-5.0g |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene |

1368927-08-5 | 5g |

$3313.0 | 2023-05-26 |

5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

1368927-08-5 (5-(2-isocyanatoethyl)-2,3-dihydro-1H-indene) 関連製品

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量